molecular formula C9H8ClFN4 B15211446 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-76-0

3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline

Cat. No.: B15211446
CAS No.: 922711-76-0
M. Wt: 226.64 g/mol
InChI Key: BAIRIORLBJHMSS-UHFFFAOYSA-N
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Description

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without additional functional groups.

    1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions.

    Fluconazole: A triazole antifungal drug with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a different substitution pattern.

Uniqueness

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

922711-76-0

Molecular Formula

C9H8ClFN4

Molecular Weight

226.64 g/mol

IUPAC Name

3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline

InChI

InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2

InChI Key

BAIRIORLBJHMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N

Origin of Product

United States

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